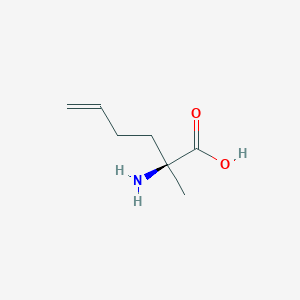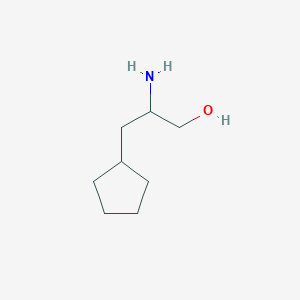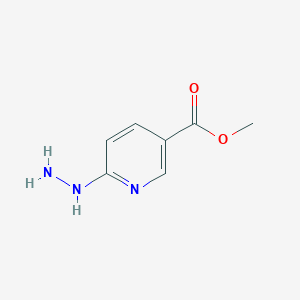![molecular formula C6H5ClN4 B1527137 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1338495-29-6](/img/structure/B1527137.png)
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound with a molecular weight of 168.59 . It is a non-naturally occurring small molecule that has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The InChI code for 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is 1S/C6H5ClN4/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.59 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown promising results in antimicrobial activity. It has been tested against standard bacteria and multidrug-resistant (MDR) clinical isolates, showing substantial better minimum inhibitory concentration (MIC) values compared to reference drugs like cephalothin and chloramphenicol .
Anticancer Potential
This compound’s scaffold, the [1,2,4]triazolo[1,5-a]pyrimidine, is being explored for its potential in cancer treatment. Specifically, it is being studied for CDK2 inhibition, which is a target for cancer therapies that aim to selectively target tumor cells .
Agricultural Chemistry
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is also significant in agricultural chemistry. It is present in structures that have shown diverse biological activities such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Synthesis of Novel Compounds
Researchers are utilizing this compound as a starting point for synthesizing novel compounds with enhanced biological activities. This includes creating new molecules with improved pharmacological profiles .
Drug Development
Due to its promising biological activities, 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a candidate for further drug development processes. Its efficacy against MDR strains makes it a valuable asset in developing new antibiotics .
Chemical Research
In chemical research, this compound is used for studying reaction mechanisms and developing new synthetic methodologies that can lead to the discovery of more potent derivatives .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBNRYMWALIGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CCl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




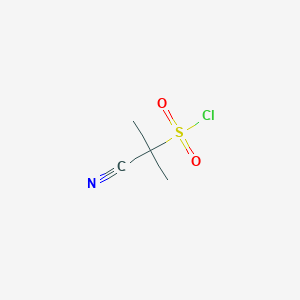

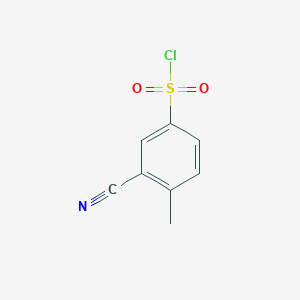




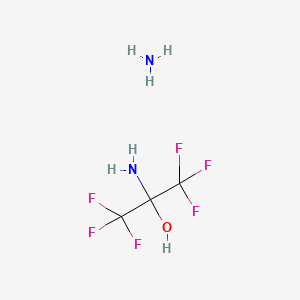
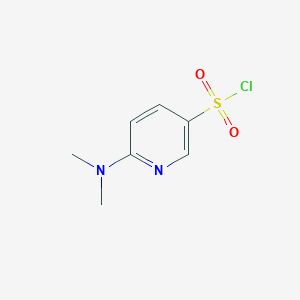
![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)
